molecular formula C7H8N2OS B2831120 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2460755-43-3

5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B2831120
CAS No.: 2460755-43-3
M. Wt: 168.21
InChI Key: WSSBSMYKKFCSSL-UHFFFAOYSA-N
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Description

5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine is a heterocyclic compound characterized by a fused thieno-pyridine ring system with a nitroso group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-8-9-3-1-7-6(5-9)2-4-11-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSBSMYKKFCSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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